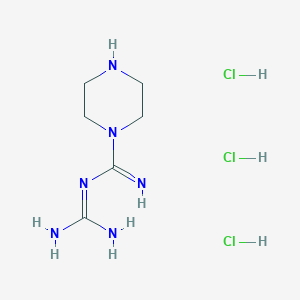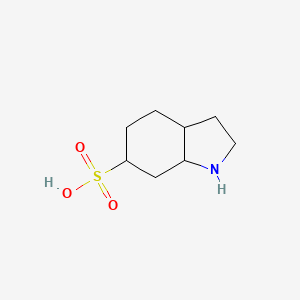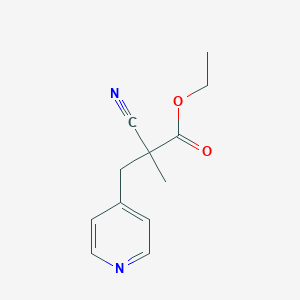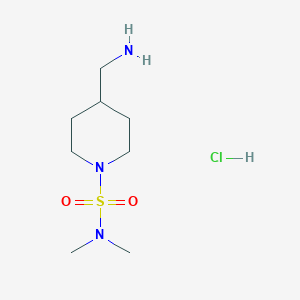
3-Ethyl-6-methylpyridazine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-6-methylpyridazine-4-carboxylic acid (EMPY) is a heterocyclic compound. It has gained increasing attention in the field of chemical and biological research due to its unique properties and potential applications. The compound has a molecular weight of 166.18 .
Molecular Structure Analysis
The molecular formula of this compound is C8H10N2O2 . The InChI code is 1S/C8H10N2O2/c1-3-7-6 (8 (11)12)4-5 (2)9-10-7/h4H,3H2,1-2H3, (H,11,12) .Physical and Chemical Properties Analysis
This compound is an oil-like substance . . The storage temperature is -10 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Ethyl 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones were synthesized from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates, demonstrating the compound's utility in creating naphthyridine derivatives, which are significant for their biological activities (Balogh, Hermecz, Simon, & Pusztay, 2009).
- Research on methylated 6-hydroxypyridazine-3-carboxylic acid and its 4,5-dihydro analogs highlighted their tautomeric forms, specific intermolecular interactions, and lipophilicity, indicating the structural versatility and potential pharmacophore modifications of pyridazine derivatives (Katrusiak, Piechowiak, & Katrusiak, 2011).
Antimicrobial Activity
- A study on the derivatives of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate showcased their synthesis via a one-pot three-component reaction and evaluated their antimicrobial activities, demonstrating the compound's potential as a precursor for developing new antimicrobial agents (Abdel-Mohsen, 2014).
Chemical Reactions and Derivatives
- Ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates' reaction with ammonia and primary amines to give 6-substituted 3-alkyl(aryl)-1-methyl-1'2-dihydropyrrolo[3'4-c]pyridin-7-ones was investigated, highlighting the compound's reactivity and utility in synthesizing complex heterocyclic systems (Nadzhafova, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
3-ethyl-6-methylpyridazine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-7-6(8(11)12)4-5(2)9-10-7/h4H,3H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZLFTAWIFTHNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N=N1)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
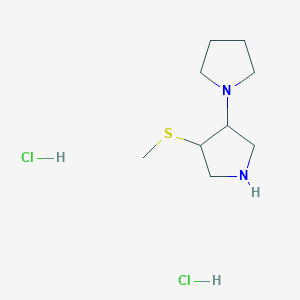


![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1378608.png)
![N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide](/img/structure/B1378612.png)
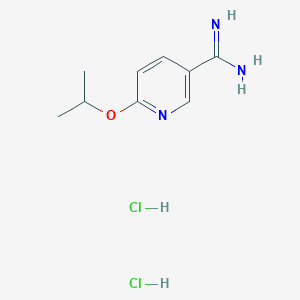
amine hydrochloride](/img/structure/B1378614.png)

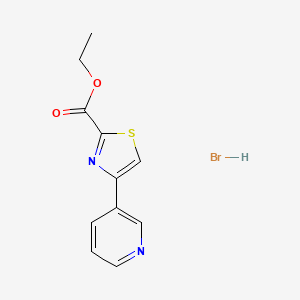
![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)
